Ethyl 2-methoxybenzoate Ethyl 2-methoxybenzoate
Brand Name: Vulcanchem
CAS No.: 66507-71-9
VCID: VC13323112
InChI: InChI=1S/C10H12O3/c1-3-13-10(11)8-6-4-5-7-9(8)12-2/h4-7H,3H2,1-2H3
SMILES: CCOC(=O)C1=CC=CC=C1OC
Molecular Formula: C10H12O3
Molecular Weight: 180.20 g/mol

Ethyl 2-methoxybenzoate

CAS No.: 66507-71-9

Cat. No.: VC13323112

Molecular Formula: C10H12O3

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-methoxybenzoate - 66507-71-9

Specification

CAS No. 66507-71-9
Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
IUPAC Name ethyl 2-methoxybenzoate
Standard InChI InChI=1S/C10H12O3/c1-3-13-10(11)8-6-4-5-7-9(8)12-2/h4-7H,3H2,1-2H3
Standard InChI Key FNODWEPAWIJGPM-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=CC=C1OC
Canonical SMILES CCOC(=O)C1=CC=CC=C1OC

Introduction

Chemical and Physicochemical Properties

Ethyl 2-methoxybenzoate is structurally defined by a benzoate ester group substituted with a methoxy moiety at the ortho position. Its IUPAC name, ethyl 2-methoxybenzoate, reflects this arrangement, while its InChI code (1S/C10H12O3/c1-3-13-10(11)8-6-4-5-7-9(8)12-2/h4-7H,3H2,1-2H3\text{1S/C}_{10}\text{H}_{12}\text{O}_{3}/\text{c1-3-13-10(11)8-6-4-5-7-9(8)12-2}/\text{h4-7H,3H2,1-2H3}) provides a detailed representation of its atomic connectivity . The compound’s exact mass is 180.07900 g/mol, with a polar surface area (PSA) of 35.53 Ų and a logP value of 1.87190, indicating moderate lipophilicity .

Table 1: Key Physicochemical Properties of Ethyl 2-Methoxybenzoate

PropertyValueSource Citation
CAS Number7335-26-4
Molecular FormulaC10H12O3\text{C}_{10}\text{H}_{12}\text{O}_{3}
Molecular Weight180.20 g/mol
Density1.112 g/cm³
Boiling Point127–128°C (11 mmHg)
Flash Point127–128°C
LogP1.87190
PSA35.53 Ų
Physical FormLiquid
Purity (Commercial)≥98%

The compound’s stability under ambient conditions is contingent upon storage in a sealed, dry environment at room temperature . Its solubility profile remains understudied, though esters of similar structure typically exhibit miscibility with organic solvents like ethanol and diethyl ether.

Applications in Industrial and Research Contexts

Pharmaceutical Intermediates

Ethyl 2-methoxybenzoate serves as a key intermediate in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and anticoagulants. Its methoxy and ester groups provide reactive sites for further functionalization, such as sulfonation or amidation . For example, derivatives like 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid—a compound with reported antiplatelet activity—are synthesized via sequential modifications of the parent ester .

Flavor and Fragrance Industry

The compound’s mild, sweet aroma aligns with its use in fragrance formulations. Esters of 2-methoxybenzoic acid are valued for their ability to impart fruity or floral notes, though commercial adoption in this sector remains niche compared to simpler esters like methyl salicylate .

Organic Synthesis

In academic research, ethyl 2-methoxybenzoate is employed as a building block for synthesizing heterocyclic compounds. Its electron-rich aromatic ring participates in electrophilic substitution reactions, enabling the production of quinoline and isoquinoline derivatives under Friedel-Crafts conditions .

ParameterRecommendationSource Citation
Storage ConditionsSealed, dry, room temperature
PPE RequirementsGloves, goggles, lab coat
Hazard StatementsH319
Disposal MethodsIncineration or chemical waste services

Environmental toxicity data remain limited, though the compound’s moderate logP value suggests potential bioaccumulation in aquatic organisms . Industrial users are advised to implement vapor recovery systems to minimize atmospheric release.

Recent Advances and Future Directions

Recent studies have explored the catalytic hydrogenation of ethyl 2-methoxybenzoate to produce 2-methoxybenzyl alcohol, a precursor to lignin-derived polymers . Additionally, computational modeling has elucidated its reactivity in nucleophilic acyl substitution reactions, providing insights for designing more efficient synthetic routes . Future research may focus on:

  • Green Synthesis Methods: Developing solvent-free or biocatalytic processes to enhance sustainability.

  • Pharmacological Screening: Evaluating the bioactivity of novel derivatives against emerging therapeutic targets.

  • Environmental Impact Assessments: Quantifying biodegradation pathways and ecotoxicological effects.

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